molecular formula C24H25ClN2O4S B296983 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide

Cat. No. B296983
M. Wt: 473 g/mol
InChI Key: XXXLGVSXCVXVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat various inflammatory conditions such as arthritis, osteoarthritis, and acute pain. Celecoxib is a COX-2 inhibitor that selectively blocks the production of prostaglandins, which are responsible for inflammation, pain, and fever.

Mechanism of Action

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. By blocking the COX-2 pathway, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide reduces inflammation and pain without affecting the COX-1 pathway, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide has been shown to reduce inflammation and pain by blocking the production of prostaglandins. It also has anti-cancer effects by inhibiting the growth and proliferation of cancer cells. 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide has been shown to have minimal effects on platelet function and does not increase the risk of bleeding.

Advantages and Limitations for Lab Experiments

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide is a selective COX-2 inhibitor that has been extensively studied for its anti-inflammatory and analgesic effects. It is a useful tool for studying the COX-2 pathway and its role in inflammation and pain. However, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide has limitations in lab experiments as it may not accurately reflect the effects of COX-2 inhibition in vivo. In addition, 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide may have off-target effects that need to be considered when interpreting results.

Future Directions

There are several future directions for the research on 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide. One direction is to study the potential use of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide in the prevention and treatment of various cancers. Another direction is to investigate the mechanisms of action of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide and its effects on other pathways in addition to the COX-2 pathway. Additionally, there is a need for further research on the safety and efficacy of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide in various patient populations.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline to form 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino} sulfonamide. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a base to form 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(1-phenylethyl)acetamide has also been studied for its potential use in the prevention and treatment of various cancers, including colon, breast, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the COX-2 pathway.

properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-23-12-8-7-11-22(23)27(32(29,30)21-15-13-20(25)14-16-21)17-24(28)26-18(2)19-9-5-4-6-10-19/h4-16,18H,3,17H2,1-2H3,(H,26,28)

InChI Key

XXXLGVSXCVXVKK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.